1,1'-(Benzylimino)dipropan-2-ol

Description

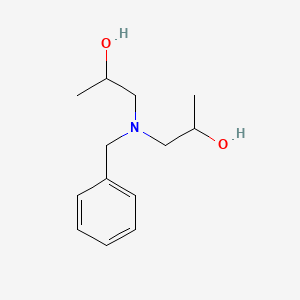

1,1'-(Benzylimino)dipropan-2-ol is a bifunctional organic compound featuring a central benzylimino group (-N=CH-C₆H₅) bridging two propan-2-ol moieties. Its structure combines imine and alcohol functionalities, making it a versatile intermediate in organic synthesis and coordination chemistry. The imine group (CH=N) in such compounds is characterized by a singlet proton resonance at ~8.2 ppm in ¹H-NMR spectra .

- Chelation: The dual alcohol groups may act as ligands for metal ions.

- Pharmaceutical intermediates: Structural analogs with benzyl and amino-alcohol groups are used in drug synthesis .

Properties

CAS No. |

20919-82-8 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-[benzyl(2-hydroxypropyl)amino]propan-2-ol |

InChI |

InChI=1S/C13H21NO2/c1-11(15)8-14(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,15-16H,8-10H2,1-2H3 |

InChI Key |

NPMGKAJEKWZCIO-UHFFFAOYSA-N |

SMILES |

CC(CN(CC1=CC=CC=C1)CC(C)O)O |

Canonical SMILES |

CC(CN(CC1=CC=CC=C1)CC(C)O)O |

Other CAS No. |

20919-82-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular properties of 1,1'-(Benzylimino)dipropan-2-ol and related compounds:

*Note: The molecular formula and weight for this compound are inferred based on structural analogy.

Key Differences and Implications

Imine vs. Amine Functionality

- The target compound contains an imine group (-N=CH-), which is absent in most analogs (e.g., compounds in ). Imines are more reactive toward hydrolysis and nucleophilic attack compared to amines, making the target compound suitable for dynamic covalent chemistry .

Substitutent Effects

- Alkyl vs. Aromatic Chains: The tetradecyl derivative (C₂₀H₄₃NO₂) has a long hydrophobic chain, enhancing surfactant properties , whereas benzyl/phenyl groups (e.g., ) improve aromatic interactions for drug binding.

- Chirality: Compounds like (2R)-2-(Dibenzylamino)-3-phenyl-1-propanol and (2R)-2-(Dibenzylamino)propan-1-ol exhibit stereospecificity, critical for enantioselective catalysis or pharmaceutical activity.

Physical and Chemical Properties

- Solubility: The tetradecyl derivative is likely less water-soluble due to its long alkyl chain , while the phenoxy-containing analog (C₂₃H₂₅NO₂) may have moderate solubility in polar solvents .

- Thermal Stability :

- Imine-containing compounds (e.g., target) are less thermally stable than amine analogs due to the labile C=N bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.